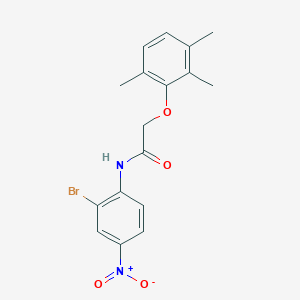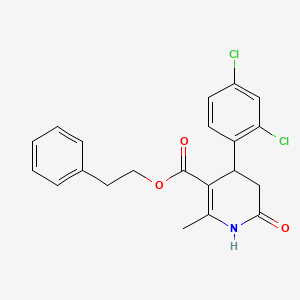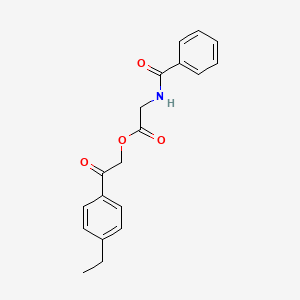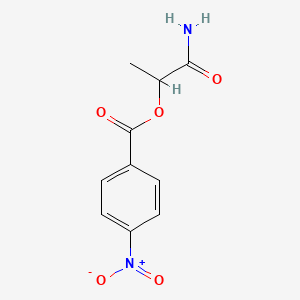
N-(2-bromo-4-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromo-4-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide is a synthetic organic compound characterized by the presence of a bromo-nitrophenyl group and a trimethylphenoxyacetamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide typically involves a multi-step process:
Nitration: The starting material, 2-bromoaniline, undergoes nitration to introduce the nitro group at the para position, yielding 2-bromo-4-nitroaniline.
Acylation: The 2-bromo-4-nitroaniline is then acylated with 2-(2,3,6-trimethylphenoxy)acetyl chloride in the presence of a base such as pyridine or triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to improve yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of each step.
化学反応の分析
Types of Reactions
N-(2-bromo-4-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The bromo group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Reduction: The major product is N-(2-amino-4-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide.
Substitution: The major products depend on the nucleophile used, resulting in compounds such as N-(2-bromo-4-aminophenyl)-2-(2,3,6-trimethylphenoxy)acetamide.
科学的研究の応用
N-(2-bromo-4-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used in studies to investigate its biological activity and potential as a drug candidate.
作用機序
The mechanism of action of N-(2-bromo-4-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide depends on its interaction with molecular targets. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
類似化合物との比較
Similar Compounds
N-(2-bromo-4-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide: can be compared with other compounds such as N-(2-chloro-4-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide and N-(2-bromo-4-nitrophenyl)-2-(2,3,6-dimethylphenoxy)acetamide.
Uniqueness
- The presence of the bromo group in this compound provides unique reactivity compared to its chloro analog, allowing for different substitution reactions.
- The trimethylphenoxy moiety contributes to the compound’s steric and electronic properties, influencing its reactivity and interactions with biological targets.
特性
IUPAC Name |
N-(2-bromo-4-nitrophenyl)-2-(2,3,6-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O4/c1-10-4-5-11(2)17(12(10)3)24-9-16(21)19-15-7-6-13(20(22)23)8-14(15)18/h4-8H,9H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEHDPMHIICHNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)OCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3,4-DIMETHYLPHENYL)-2-(MORPHOLIN-4-YL)-5H,6H-PYRIDO[4,3-D]PYRIMIDIN-5-ONE](/img/structure/B5218936.png)

![1-methoxy-2-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B5218945.png)
![4-tert-butyl-N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B5218964.png)


![N-{4-[(2-phenylacetyl)amino]phenyl}-4-biphenylcarboxamide](/img/structure/B5218992.png)

![5-PHENETHYL-3-[(2-PIPERIDINOETHYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE](/img/structure/B5219006.png)
![3-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide](/img/structure/B5219024.png)

![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-4-(1H-1,2,4-triazol-1-yl)butanamide](/img/structure/B5219033.png)
![13-methyl-10-(4-methylphenyl)-12-sulfanylidene-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-14-one](/img/structure/B5219035.png)
